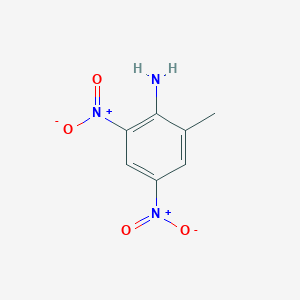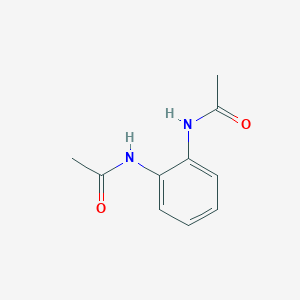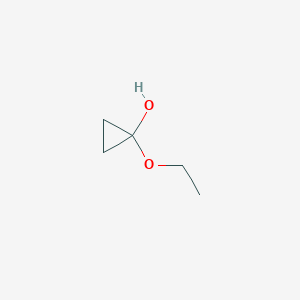
1-Etoxiciclopropanol
Descripción general
Descripción
1-Ethoxycyclopropanol is an organic compound with the molecular formula C5H10O2 It is a colorless to yellow liquid that is known for its unique structure, which includes a cyclopropane ring bonded to an ethoxy group and a hydroxyl group
Aplicaciones Científicas De Investigación
1-Ethoxycyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopropanol can be synthesized through several methods. One common method involves the reaction of cyclopropanone with ethanol in the presence of an acid catalyst. Another method involves the reaction of ethyl 3-chloropropanoate with sodium in anhydrous toluene, followed by the addition of chlorotrimethylsilane and subsequent methanolysis .
Industrial Production Methods: Industrial production of 1-ethoxycyclopropanol typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving distillation under reduced pressure to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxycyclopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclopropanol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropanol derivatives.
Substitution: Various substituted cyclopropanols depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 1-ethoxycyclopropanol involves its interaction with various molecular targets. It can act as a substrate for dehydrogenase enzymes, leading to the formation of secondary alcohols. The compound’s reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .
Comparación Con Compuestos Similares
Cyclopropanol: Similar in structure but lacks the ethoxy group.
Cyclopropanone: The parent compound without the ethoxy and hydroxyl groups.
1-Methoxycyclopropanol: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethoxycyclopropanol is unique due to the presence of both an ethoxy group and a hydroxyl group attached to the cyclopropane ring.
Propiedades
IUPAC Name |
1-ethoxycyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYAYFNIVUIJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449927 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13837-45-1 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
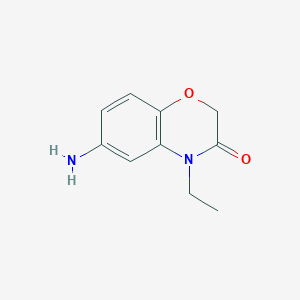
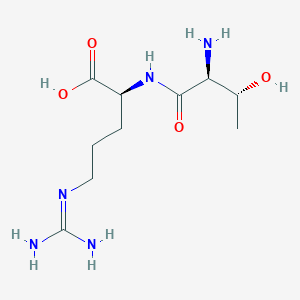
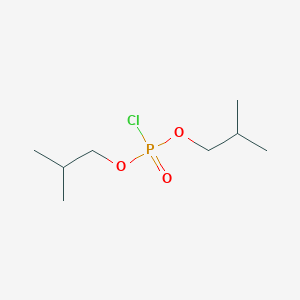

![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)
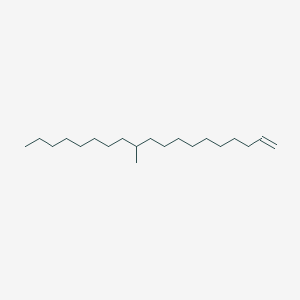
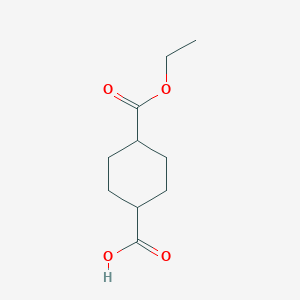

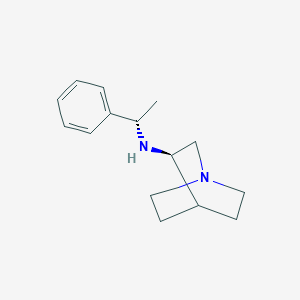
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
